molecular formula C8H11NO B043574 (R)-2-(1-Aminoethyl)phenol CAS No. 123983-05-1

(R)-2-(1-Aminoethyl)phenol

Cat. No. B043574
M. Wt: 137.18 g/mol
InChI Key: ZWKWKJWRIYGQFD-ZCFIWIBFSA-N
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Description

(R)-2-(1-Aminoethyl)phenol is a compound of interest in various chemical synthesis and molecular structure studies. Its derivatives and related compounds have been explored for their potential in creating complex molecular structures and their properties.

Synthesis Analysis

The synthesis of (R)-2-(1-Aminoethyl)phenol derivatives involves several methods, including asymmetric syntheses which probe different routes to achieve enantiomerically enriched compounds. One efficient route provided the target compound with high enantiomer excess through diastereoselective imine reduction, highlighting the importance of substrate substitution patterns for synthesis efficiency (Kündig et al., 2004).

Molecular Structure Analysis

Studies on the molecular structure of (R)-2-(1-Aminoethyl)phenol derivatives, such as triorganotin(IV) complexes, have been conducted. These studies revealed polymeric structures in the solid state and showed how the ligands coordinate in zwitterionic form, indicating the versatility of (R)-2-(1-Aminoethyl)phenol derivatives in forming complex molecular architectures (Baul et al., 2002).

Chemical Reactions and Properties

(R)-2-(1-Aminoethyl)phenol has been used as a precursor in the synthesis of thiourea derivatives, acting as chiral solvating agents (CSAs) for enantiodiscrimination of amino acid derivatives. This highlights its role in facilitating stereospecific chemical reactions and analyses (Recchimurzo et al., 2020).

Physical Properties Analysis

The physical properties, such as solubility and molecular weight distribution, of derivatives of (R)-2-(1-Aminoethyl)phenol can be significantly affected by the nature of substituents and reaction conditions. For instance, the synthesis of phosphino amino acids from 2-phosphinophenols demonstrates how modifications in the (R)-2-(1-Aminoethyl)phenol structure can lead to compounds with varying water solubility and molecular weights (Karasik et al., 2001).

Scientific Research Applications

  • Chiral Solvating Agent for NMR Spectroscopy : It serves as an effective chiral solvating agent, particularly in its thiourea derivative form. This application is useful for the enantiodiscrimination of derivatized amino acids using NMR spectroscopy (Recchimurzo, Micheletti, Uccello-Barretta, & Balzano, 2020).

  • Catalyst in Stereoselective Reactions : Enantiopure 2-(aminoalkyl)phenol derivatives, a category that includes (R)-2-(1-Aminoethyl)phenol, are widely used in catalysis. They function in homogeneous ligand-accelerated catalysis, metal-catalyzed asymmetric reactions, and as chiral shift reagents for carboxylic acids (Cimarelli & Palmieri, 2009).

  • Antioxidant Activity : Certain derivatives, like 2-Amino-5-R-1,3,4-oxadiazoles with hindered phenol fragments, demonstrate significant antioxidant activity, surpassing even well-known antioxidants like 4-methyl-2,6-di-tert-butylphenol (Koshelev, Primerova, Vorobyev, & Vakhromova, 2020).

  • Oxidation Processes : When oxidized by molecular oxygen in the presence of iron and iron(II) chloride, 2-aminomethyl phenols yield aldehyde, formamide, and oxazine, showcasing their reactivity and potential applications in synthetic chemistry (Sparfel, Baranne-Lafont, Nguyen Kim Cuong, Capdevielle, & Maumy, 1990).

  • Biological Significance and Therapeutic Uses : R,-diamino acids and their derivatives, which include (R)-2-(1-Aminoethyl)phenol, are noted for their biological significance, therapeutic applications, and diverse uses in various fields (Viso, Fernández de la Pradilla, Tortosa, García, & Flores, 2011).

  • Formation of Chelating Acyl Complexes : It is involved in the oxidative addition of amino acid esters to Rh(I) centers, leading to the formation of chelating acyl complexes (Grotjahn & Joubran, 2004).

  • Synthesis of Diorganotin(IV) Compounds : The compound participates in reactions leading to the synthesis of new diorganotin(IV) compounds, which have applications in materials science (Basu, Gupta, Das, & Rao, 2010).

Safety And Hazards

The safety data sheets for “®-2-(1-Aminoethyl)phenol” indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation7. However, more detailed safety and hazard information should be obtained from the supplier or manufacturer.


Future Directions

The future directions for “®-2-(1-Aminoethyl)phenol” are not clear from the information available. However, given its use in pharmaceutical testing2, it may have potential applications in drug development or other areas of research.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

2-[(1R)-1-aminoethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6(9)7-4-2-3-5-8(7)10/h2-6,10H,9H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKWKJWRIYGQFD-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20455290
Record name (R)-2-(1-Aminoethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(1-Aminoethyl)phenol

CAS RN

123983-05-1
Record name (R)-2-(1-Aminoethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 123983-05-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
D Loewenthal, A Weissberg, S Dagan - Archives of Toxicology, 2020 - Springer
We present a simple method for chiral separation and analysis of organophosphorus nerve agents and apply it to monitor the enantioselective blood elimination kinetics of sarin in-vitro. …
Number of citations: 5 link.springer.com
N Yamazaki, C Kibayashi - Journal of Synthetic Organic Chemistry …, 2003 - jstage.jst.go.jp
Synthesis and reaction of cyclic N, O-acetals can be of potential use and versatility in construction of polycyclic nitrogen heterocycles and alkaloid synthesis, as demonstrated in this …
Number of citations: 7 www.jstage.jst.go.jp
H Li, J Luo, B Li, X Yi, Z He - Organic letters, 2017 - ACS Publications
A highly enantio- and diastereoselective [4 + 1]-annulation reaction between α,β-unsaturated imines and allylic carbonates has been realized under the catalysis of a novel hybrid P-…
Number of citations: 55 pubs.acs.org
C Zonta, A Kolarovic, M Mba, M Pontini, EP KÜndig… - Chirality, 2011 - Wiley Online Library
Enantiopure Ti(IV) complexes bearing pseudo‐C 3 amino triphenolate ligands have been synthesized and characterized. The complexes bearing ortho phenyl groups act as 1 H NMR …
Number of citations: 25 onlinelibrary.wiley.com
H Li, B Li, J Zeng, C Jiang, Z He - Advanced Synthesis & …, 2020 - Wiley Online Library
In this work, a type of enantiopure chiral phosphines bearing a polar S=O sulfinyl group as the chiral unit in the molecule has been developed, which can be prepared in either …
Number of citations: 7 onlinelibrary.wiley.com
SJ Kaspersen, J Han, KG Nørsett, L Rydså… - European Journal of …, 2014 - Elsevier
The epidermal growth factor receptor is an important target in molecular cancer therapy. Herein, the enzymatic inhibition potential of a series of chiral and non chiral pyrrolopyrimidine …
Number of citations: 27 www.sciencedirect.com
JP Michael - Natural Product Reports, 2002 - pubs.rsc.org
Covering: July 2000 to June 2001. Previous review: Nat. Prod. Rep., 2001, 18, 520This review covers the isolation, structure determination, synthesis and biological activity of …
Number of citations: 34 pubs.rsc.org
E Bonandi - 2020 - air.unimi.it
La seguente dissertazione è un riassunto di un progetto di dottorato della durata di tre anni, condotto con lo scopo di esplorare nuove regioni dello spazio chimico, che potrebbero …
Number of citations: 2 air.unimi.it
V Dašková - 2023 - research.rug.nl
Many bioactive molecules and essential building blocks of biological systems are chiral and contain phosphorus (P) in the oxidation state (V). Such compounds are ubiquitous in nature …
Number of citations: 2 research.rug.nl
山崎直毅, 樹林千尋 - 有機合成化学協会誌, 2003 - jlc.jst.go.jp
Synthesis and reaction of cyclic N, O-acetals can be of potential use and versatility in construction of polycyclic nitrogen heterocycles and alkaloid synthesis, as demonstrated in this …
Number of citations: 3 jlc.jst.go.jp

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